1,4-Butanediol

Description

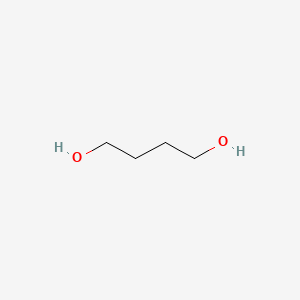

Structure

3D Structure

Properties

IUPAC Name |

butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERYXYBDKMZEQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1,4-Butanediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Butanediol | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28324-25-6, 25190-06-1 | |

| Details | Compound: Polytetramethylene glycol | |

| Record name | 1,4-Butanediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28324-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Polytetramethylene glycol | |

| Record name | Polytetramethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25190-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2024666 | |

| Record name | 1,4-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-butanediol appears as odorless colorless liquid or solid (depending upon temperature). (USCG, 1999), Liquid, Colorless liquid; [Hawley] Hygroscopic; [CAMEO] Colorless liquid or yellow melt; mp 19-20 deg C; [MSDSonline], COLOURLESS VISCOUS LIQUID. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 1,4-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 1,4-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

446 °F at 760 mmHg (NTP, 1992), 229.5 °C, 228 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

247 °F (NTP, 1992), 121 °C, 134 °C (273 °F) - closed cup, 250 °F (121 °C) - open cup, 121 °C o.c. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |

| Record name | 1,4-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | National Fire Protection Association; Fire Protection Guide to Hazardous Materials. 14TH Edition, Quincy, MA 2010, p. 325-21 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, 1.0X10+6 mg/L at 20 °C /miscible/, Miscible in water, Soluble in water, Readily soluble in water, For more Solubility (Complete) data for 1,4-Butanediol (7 total), please visit the HSDB record page., Solubility in water: miscible | |

| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |

| Record name | 1,4-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Grafje H et al; Butanediols, Butenediol, and Butynediol. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2017). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jun 2000 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.017 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0171 g/cu cm at 20 °C, Relative density (water = 1): 1.02 | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1 | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr. (ed) Sax's Dangerous Properties of Industrial Materials. 12th Edition. Wiley-Interscience, Wiley & Sons, Inc. Hoboken, NJ. 2012., p. V2: 723 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 100 °F (NTP, 1992), 0.01 [mmHg], 0.0105 mm Hg at 25 °C, Vapor pressure, Pa at 38 °C: | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |

| Record name | 1,4-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Daubert, T.E., R.P. Danner. Physical and Thermodynamic Properties of Pure Chemicals Data Compilation. Washington, D.C.: Taylor and Francis, 1989., p. 269 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Min purity (by GLC) 99% | |

| Details | Kirk-Othmer. Concise Encyc Chem Tech 1985 p.20 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, oily liquid, Colorless liquid, Colorless, viscous liquid or crystals; to needles on chilling | |

CAS No. |

110-63-4, 732189-03-6 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-BUTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XOO2LE6G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

61 °F (NTP, 1992), 20.43 °C, 20 °C | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8344 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-Butanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1112 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-76 | |

| Record name | 1,4-BUTANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1104 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1,4-Butanediol chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Butanediol

Introduction

This compound (BDO), with the chemical formula HOCH₂CH₂CH₂CH₂OH, is a primary alcohol and a foundational organic compound.[1] It presents as a colorless, viscous, and nearly odorless liquid at temperatures above its melting point.[2][3] First synthesized in 1890, BDO has become a critical industrial chemical due to its versatile reactivity, stemming from the two primary hydroxyl groups located at the termini of its C4 aliphatic chain. This unique structure allows it to serve as a key intermediate and chain extender in the synthesis of a wide array of commercially significant polymers, solvents, and fine chemicals, including polyurethanes, polyesters, and tetrahydrofuran.[1][3] This guide provides a comprehensive exploration of the core chemical properties and reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Section 1: Core Chemical and Physical Properties

The utility of this compound in various applications is dictated by its distinct physical and chemical properties. It is a hygroscopic, high-boiling liquid that is fully miscible with water and soluble in many organic solvents like alcohols and ketones, but not with aliphatic and aromatic hydrocarbons.[2][3][4] This solubility profile is crucial for its use as a solvent and in diverse reaction media.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | [1] |

| Molar Mass | 90.122 g·mol⁻¹ | [1] |

| Appearance | Colorless, viscous liquid or solid | [2] |

| Melting Point | 20.1 °C (68.2 °F) | [1][5] |

| Boiling Point | 230 - 235 °C (446 - 455 °F) | [1][3] |

| Density | 1.0171 g/cm³ (at 20 °C) | [1] |

| Water Solubility | Miscible | [1][2] |

| Solubility | Soluble in ethanol, acetone, and DMSO | [2][4] |

| Flash Point | 135 °C (275 °F) | [6] |

| Autoignition Temp. | 385 - 420 °C (725 - 788 °F) | [3][6] |

| Vapor Pressure | <0.1 hPa (at 20 °C) | [6] |

Section 2: Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by the chemistry of its two primary hydroxyl (-OH) groups. These groups allow BDO to undergo a variety of transformations, making it a versatile precursor for numerous other compounds.

Dehydration (Cyclization): Synthesis of Tetrahydrofuran (THF)

One of the most significant industrial applications of BDO is its conversion to tetrahydrofuran (THF), a vital solvent and polymer precursor.[1] This transformation is an intramolecular dehydration (cyclization) reaction, typically catalyzed by strong acids like sulfuric or phosphoric acid at elevated temperatures.[1][7] The reaction is reversible, with equilibrium yields reaching 84-94% at temperatures between 200-350 °C.[8] The acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water), which is then displaced by an intramolecular nucleophilic attack from the second hydroxyl group.

Oxidation: Synthesis of γ-Butyrolactone (GBL) and Succinic Acid

The hydroxyl groups of BDO can be oxidized. The nature of the product depends on the choice of the oxidizing agent and reaction conditions.[9]

-

Dehydrogenation to γ-Butyrolactone (GBL): In the presence of soluble ruthenium catalysts at approximately 200 °C, BDO undergoes dehydrogenation to form γ-butyrolactone (GBL).[1]

-

Oxidation to Succinic Acid: Using stronger oxidizing agents, such as potassium permanganate (KMnO₄), both hydroxyl groups can be fully oxidized to carboxylic acids, yielding succinic acid.[9]

Polymerization Reactions

BDO's difunctional nature makes it an excellent monomer for step-growth polymerization.[9]

-

Polyesters: BDO reacts with dicarboxylic acids, such as terephthalic acid, in a polycondensation reaction to form polyesters like polybutylene terephthalate (PBT).[9][10] PBT is a widely used engineering thermoplastic valued for its mechanical and thermal properties.

-

Polyurethanes: As a chain extender, BDO reacts with diisocyanates to form the hard segments of polyurethanes.[3][9] This reaction is fundamental to producing a vast range of polyurethane elastomers, fibers, and foams.

Esterification

In a classic acid-catalyzed reaction, both hydroxyl groups of BDO can react with carboxylic acids to form diesters.[9][11] These esters have applications as plasticizers, solvents, and resins. The reaction is reversible, and water removal is necessary to drive the equilibrium toward the ester product.[9]

Caption: Major reaction pathways of this compound.

Section 3: In the Laboratory: Protocols and Methodologies

To ensure trustworthy and reproducible results, experimental protocols must be detailed and self-validating. Below is an illustrative protocol for the synthesis of THF from BDO, a common laboratory and industrial process.

Illustrative Protocol: Acid-Catalyzed Dehydration of this compound to Tetrahydrofuran

Principle: This procedure relies on the acid-catalyzed elimination of water from BDO to form a stable five-membered cyclic ether, THF. The causality behind using an acid is its ability to protonate a hydroxyl group, creating a good leaving group (H₂O) and facilitating the intramolecular cyclization. Distillation is used for purification, effectively separating the lower-boiling THF from the unreacted BDO, the catalyst, and any high-boiling byproducts.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Charging the Reactor: To the round-bottom flask, add this compound (1.0 mole). While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%). The addition is exothermic and should be done cautiously.

-

Reaction and Distillation: Heat the mixture using the heating mantle. The temperature of the reaction mixture will rise. As THF is formed, it will co-distill with water. Maintain the vapor temperature at the distillation head below 70°C to selectively distill the THF (boiling point: 66°C).

-

Workup and Neutralization: Collect the distillate, which will be a mixture of THF and water. To neutralize any co-distilled acid, wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel.

-

Drying: Separate the organic layer (THF) and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove residual water.

-

Purification: Filter off the drying agent and perform a final fractional distillation of the dried liquid, collecting the fraction that boils at 65-67°C. This step ensures high purity by separating THF from any remaining water or impurities.

-

Validation: Confirm the identity and purity of the product using techniques such as Gas Chromatography (GC) or NMR spectroscopy. The expected yield for this process is typically high, often exceeding 80%.

Caption: Experimental workflow for THF synthesis from BDO.

Section 4: Biochemical Profile and Toxicology

For professionals in drug development, understanding the metabolic fate of BDO is critical. In humans and animals, ingested this compound is rapidly absorbed and metabolized in the liver into the psychoactive compound γ-hydroxybutyric acid (GHB).[5] This two-step conversion is catalyzed by the same enzymes responsible for ethanol metabolism:

-

Alcohol dehydrogenase oxidizes BDO to its intermediate aldehyde, γ-hydroxybutyraldehyde.

-

Aldehyde dehydrogenase then rapidly oxidizes this intermediate to GHB.[1][5]

This metabolic pathway is the source of BDO's central nervous system depressant effects.[5] A crucial point of caution is the co-administration of BDO and ethanol. Since both substances compete for the same metabolic enzymes, ethanol can act as a competitive inhibitor, slowing the metabolism of BDO.[1][5] This interaction can dangerously prolong and potentiate the sedative effects of both compounds, leading to an increased risk of severe respiratory depression, coma, and death.[2][5]

Caption: Metabolic pathway of this compound to GHB.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

-

Hazards: BDO is classified as harmful if swallowed and may cause drowsiness or dizziness.[12][13] It is a slight irritant to the skin, eyes, and respiratory tract.[5]

-

Handling: Always handle BDO in a well-ventilated area or under a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, must be worn.[13] Avoid inhalation of vapors and direct contact with skin and eyes.[14]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.[6][13] Keep containers tightly closed to prevent moisture absorption, as the compound is hygroscopic.[6]

-

Incompatibilities: BDO is incompatible with strong oxidizing agents, peroxides, acids, acid chlorides, acid anhydrides, and reducing agents.[2][6] Contact with these substances can lead to vigorous reactions.

Conclusion

This compound is a remarkably versatile and industrially significant chemical. Its value is derived from the dual reactivity of its terminal hydroxyl groups, which allows it to undergo dehydration, oxidation, esterification, and, most importantly, polymerization. This reactivity enables the synthesis of high-performance materials like PBT and polyurethanes, as well as the essential solvent THF. For scientists and researchers, a thorough understanding of its chemical properties, reaction mechanisms, and metabolic profile is essential for its safe and innovative application in both industrial synthesis and life sciences.

References

- This compound (1,4-bütandiol).

- Technical Datasheet (this compound). Unknown Source.

- This compound. Sdfine.

-

Kinetics and Mechanism of Tetrahydrofuran Synthesis via this compound Dehydration in High-Temperature Water. ACS Publications. [Link]

-

How Is this compound Used In The Production Of Plastics? Bloom Tech. [Link]

- 1,4 BUTANEDIOL Safety D

-

This compound. Wikipedia. [Link]

-

This compound. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

What are the chemical reactions of 1,4 - butanediol? KOYON. [Link]

-

This compound: Properties, Reaction, Production And Uses. Chemcess. [Link]

-

Safety Data Sheet: this compound. Carl ROTH. [Link]

-

Dehydration of this compound into 3-buten-1-ol catalyzed by ceria. ResearchGate. [Link]

- Production of tetrahydrofuran

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. atamankimya.com [atamankimya.com]

- 3. ark-chem.co.jp [ark-chem.co.jp]

- 4. This compound: uses and Chemical property_Chemicalbook [chemicalbook.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. fishersci.com [fishersci.com]

- 7. US7465816B2 - Production of tetrahydrofuran from this compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. koyonchem.com [koyonchem.com]

- 10. bloomtechz.com [bloomtechz.com]

- 11. chemcess.com [chemcess.com]

- 12. mpfs.io [mpfs.io]

- 13. carlroth.com [carlroth.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Technical Deep Dive: Bio-Manufacturing 1,4-Butanediol (BDO)

From Metabolic Engineering to Industrial Downstream Processing

Executive Summary

The transition of 1,4-Butanediol (BDO) production from the Reppe acetylene chemistry to bio-based routes represents a paradigm shift in industrial biotechnology. This guide dissects the technical architecture of the two dominant bio-BDO synthesis pathways: Direct Fermentation (via engineered E. coli) and the Chemo-Enzymatic Route (via bio-succinic acid hydrogenation).

Unlike traditional petrochemical processes that rely on energy-intensive oxidation of butane, bio-based pathways leverage metabolic flux redistribution. However, they introduce unique challenges in redox balancing, product toxicity, and downstream separation of hydrophilic diols from aqueous broth.

Part 1: Metabolic Engineering – The Direct Fermentation Pathway

Core Mechanism: The "Genomatica" Pathway The most commercially validated route involves engineering Escherichia coli to divert carbon flux from the TCA cycle into a heterologous BDO synthesis pathway. The critical innovation lies not just in the pathway enzymes, but in forcing the oxidative TCA cycle to function under anaerobic conditions to generate the necessary reducing power (NADH/NADPH).

The Pathway Architecture

The synthesis proceeds from Succinyl-CoA or

Figure 1: Metabolic flux redistribution for direct BDO synthesis. Key enzymes divert Succinyl-CoA toward 4-HB and BDO rather than the standard TCA cycle completion.

Protocol: Strain Optimization & Fermentation

Objective: Maximize BDO titer (>100 g/L) while mitigating product toxicity.

Experimental Logic:

-

Redox Balance: BDO synthesis requires 4 moles of NADH per mole of glucose. Standard anaerobic fermentation (mixed acid) does not generate sufficient reducing equivalents.

-

Solution: Express a heterologous pyruvate dehydrogenase (PDH) or manipulate the arcA/fnr regulators to keep the TCA cycle active anaerobically.

Step-by-Step Methodology:

-

Strain Construction:

-

Host: E. coli K-12 derivative.

-

Deletions: Knockout adhE (ethanol), ldhA (lactate), and pta-ackA (acetate) to eliminate competing fermentation byproducts.

-

Insertions: Integrate sucD (from Clostridium kluyveri), 4hbd (from Porphyromonas gingivalis), and cat2 (from C. kluyveri).

-

-

Inoculum Preparation:

-

Cultivate seed train in minimal medium (M9) supplemented with 20 g/L glucose.

-

Validation: Verify OD600 > 5.0 and absence of acetate accumulation (< 1 g/L) before transfer.

-

-

Fed-Batch Fermentation (5L Bioreactor):

-

Medium: Mineral salts medium with glucose feed.

-

Induction: Add IPTG (0.1 mM) at OD600 = 10.

-

pH Control: Maintain pH 7.0 using

(doubles as nitrogen source). -

DO Control: Maintain micro-aerobic conditions (DO < 5%) initially, then switch to anaerobic.

-

Feeding Strategy: Exponential feeding to maintain glucose at 2-5 g/L. High glucose triggers the Crabtree effect (acetate overflow).

-

Self-Validating Checkpoint:

-

If succinate accumulates: The downstream enzymes (sucD or 4hbd) are rate-limiting. Increase expression strength.

-

If cell growth stalls: BDO toxicity is likely. Implement in situ product removal or adaptive laboratory evolution (ALE).

Part 2: The Chemo-Enzymatic Route (Bio-Succinic Acid Hydrogenation)

Core Mechanism: Indirect Synthesis This route decouples biology and chemistry. Fermentation produces succinic acid (SA), which is purified and chemically hydrogenated to BDO. This method avoids the toxicity limits of direct BDO fermentation but incurs higher CAPEX for the two-step process.

Catalytic Hydrogenation Mechanism

The reduction of succinic acid is a sequential hydrogenation:

Catalyst Selection:

-

Re-Pd/TiO2: Rhenium promotes the ring-opening of GBL, while Palladium activates hydrogen.

-

Cu-based: Cheaper but often requires higher pressures.

Protocol: High-Pressure Hydrogenation

Objective: Selective conversion of bio-succinic acid to BDO (Selectivity > 90%).

Step-by-Step Methodology:

-

Feedstock Preparation:

-

Purify bio-succinic acid to remove fermentation salts (sulfur/nitrogen poisons catalysts).

-

Standard: Purity > 99.5%, Sulfur < 1 ppm.

-

-

Catalyst Activation:

-

Load 2% Pd - 1% Re / TiO2 catalyst into a trickle-bed reactor.

-

Reduce in situ at 300°C under

flow for 4 hours.

-

-

Reaction Conditions:

-

Temperature: 160°C.

-

Pressure: 150 bar

. -

WHSV (Weight Hourly Space Velocity): 0.5

.

-

-

Product Separation:

-

Flash evaporation to remove unreacted hydrogen.

-

Distillation to separate water, THF (byproduct), and GBL (intermediate).

-

Self-Validating Checkpoint:

-

If THF yield increases: The temperature is too high or residence time too long (over-hydrogenation).

-

If GBL yield is high: The catalyst lacks sufficient acid sites for ring opening or pressure is too low.

Part 3: Downstream Processing (DSP)

The Economic Bottleneck Separating BDO (BP: 230°C) from water (BP: 100°C) is energy-intensive due to the high latent heat of water.

DSP Workflow

The following workflow minimizes energy consumption by using mechanical vapor recompression (MVR) and removing salts early to prevent fouling.

Figure 2: Integrated Downstream Processing train emphasizing early salt removal and energy-efficient evaporation.

Key Separation Parameters

| Parameter | Value | Rationale |

| Filtration Cut-off | 0.2 | Complete removal of E. coli cells to prevent downstream fouling. |

| Ion Exchange Resin | Cation (Strong Acid) + Anion (Weak Base) | Removal of organic acids (succinate, acetate) and media salts. |

| Distillation Vacuum | 10-20 mbar | Lowers BDO boiling point to <140°C to prevent thermal degradation. |

| Recovery Yield | > 90% | Economic viability threshold.[1] |

References

-

Genomatica, Inc. (2011).[2] Metabolic engineering of Escherichia coli for direct production of this compound. Nature Chemical Biology. Link

-

Janković, T., et al. (2024).[1] Adaptable downstream processing design for recovery of butanediols after fermentation. Chemical Engineering Research and Design. Link

-

Burgard, A., et al. (2016).[3] Development of a commercial scale process for production of this compound from sugar. Current Opinion in Biotechnology. Link

-

Delhomme, C., et al. (2009). Succinic acid from renewable resources as a C4 building-block chemical—a review of the catalytic possibilities in aqueous media. Green Chemistry. Link

-

Ahn, J., et al. (2024). Hydrogenation of biomass-derived succinic acid to form this compound over Co/SiO2 catalyst. ResearchGate. Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,4-Butanediol

Introduction: Beyond the Structure, Understanding the Molecule

1,4-Butanediol (BDO), a seemingly simple linear diol, is a cornerstone in the chemical industry, pivotal in the synthesis of polymers like polybutylene terephthalate (PBT) and polyurethanes.[1][2] Its utility in drug development, particularly as a precursor or metabolite of various compounds, necessitates unambiguous identification and characterization. This guide provides an in-depth exploration of the spectroscopic data of this compound, offering not just the spectra themselves, but a deeper understanding of the "why" behind the experimental choices and data interpretation. For researchers, scientists, and drug development professionals, this document serves as a practical reference for the comprehensive spectroscopic analysis of this fundamental molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the chemical environment of each atom.

¹H NMR Spectroscopy of this compound

The proton NMR spectrum of this compound is characterized by its elegant simplicity, which directly reflects the molecule's symmetry.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is an excellent choice for alcohols as it is a polar aprotic solvent that can effectively solvate the hydroxyl groups and its residual proton signal does not overlap with the analyte signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

Observed Nucleus: ¹H

-

Frequency: 400 MHz

-

Pulse Angle: 30-45°

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise ratio)

-

Temperature: 25°C

-

The ¹H NMR spectrum of this compound in DMSO-d₆ displays three distinct signals:

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~4.50 | Triplet | 2H |

| -CH₂-OH | ~3.41 | Quartet | 4H |

| -CH₂-CH₂- | ~1.45 | Quintet | 4H |

Source: Adapted from ChemicalBook data.[3]

Causality in Interpretation:

-

Symmetry: The molecule's C₂ symmetry results in chemically equivalent protons on the two inner methylene groups (-CH₂-CH₂-) and the two outer methylene groups (-CH₂-OH), leading to only two signals for the eight methylene protons.

-

Chemical Shift: The protons on the carbons adjacent to the electronegative oxygen atoms (-CH₂-OH) are deshielded and thus appear at a higher chemical shift (downfield) compared to the inner methylene protons.

-

Spin-Spin Coupling: The coupling patterns (multiplicity) arise from the interaction of neighboring non-equivalent protons.

-

The -OH protons appear as a triplet due to coupling with the adjacent two protons of the -CH₂-OH group.

-

The -CH₂-OH protons are split into a quartet by the two neighboring protons of the inner methylene group and the one proton of the hydroxyl group.

-

The -CH₂-CH₂- protons appear as a quintet because they are coupled to the two protons on the adjacent -CH₂-OH group on one side and the two protons on the other inner methylene group.

-

Diagram: ¹H NMR Spin-Spin Coupling in this compound

Caption: Spin-spin coupling pathways in this compound.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in a molecule.

-

Sample Preparation:

-

A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR. Use approximately 30 mg of this compound dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

-

Instrumental Parameters (Example for a 100 MHz Spectrometer):

-

Observed Nucleus: ¹³C

-

Frequency: 100 MHz

-

Pulse Angle: 45°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Decoupling: Proton decoupled (to simplify the spectrum to single lines for each carbon)

-

Due to the molecule's symmetry, the ¹³C NMR spectrum of this compound shows only two signals:

| Assignment | Chemical Shift (δ, ppm) |

| -C H₂-OH | ~62 |

| -C H₂-C H₂- | ~29 |

Source: Adapted from available spectral data.

Causality in Interpretation:

-

Chemical Equivalence: The two outer carbons (-CH₂-OH) are chemically equivalent, as are the two inner carbons (-CH₂-CH₂-).

-

Chemical Shift: The carbons bonded to the electronegative oxygen atoms are deshielded and resonate at a higher chemical shift (downfield) compared to the more shielded inner carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to form a thin liquid film.

-

Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, a single drop of the liquid can be placed directly onto the ATR crystal.

-

-

Instrumental Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

The FTIR spectrum of this compound is dominated by the characteristic absorptions of the O-H and C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~2940-2880 | C-H stretch (sp³) | Alkane |

| ~1050 | C-O stretch | Primary Alcohol |

Source: Adapted from NIST Chemistry WebBook and other sources.[4]

Causality in Interpretation:

-

Broad O-H Stretch: The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the alcohol molecules.

-

C-H and C-O Stretches: The positions of the C-H and C-O stretching vibrations are characteristic of primary alcohols.

Diagram: Key Vibrational Modes of this compound

Caption: Major IR absorptions of this compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

The choice of ionization technique is crucial and depends on the information sought.

-

Electron Ionization (EI-MS) - for Fragmentation Analysis:

-

Sample Introduction: Typically coupled with Gas Chromatography (GC-MS). A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

Ionization Energy: 70 eV.

-

-

Electrospray Ionization (ESI-MS) - for Molecular Ion Detection:

-

Sample Introduction: A dilute solution of this compound in a solvent such as methanol or acetonitrile is infused directly into the ESI source.

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules.

-

Electron Ionization (EI-MS): This "hard" ionization technique causes significant fragmentation. The molecular ion peak (M⁺) at m/z 90 may be weak or absent.

| m/z | Proposed Fragment |

| 72 | [M - H₂O]⁺ |

| 57 | [C₄H₉]⁺ |

| 44 | [C₂H₄O]⁺ |

| 42 | [C₃H₆]⁺ |

| 31 | [CH₂OH]⁺ |

Source: Adapted from NIST Chemistry WebBook and ChemicalBook.[3][5][6]

Electrospray Ionization (ESI-MS): This "soft" ionization technique typically results in minimal fragmentation and a prominent pseudomolecular ion.

| m/z | Proposed Ion |

| 91 | [M + H]⁺ (protonated molecule) |

| 113 | [M + Na]⁺ (sodium adduct) |

Source: SWGDrug Monograph.[7]

Causality in Ionization Choice:

-

EI-MS is ideal for structural elucidation through the analysis of predictable fragmentation patterns, which can be compared to spectral libraries for compound identification.

-

ESI-MS is preferred when the primary goal is to determine the molecular weight of the analyte with high confidence, as it minimizes fragmentation and primarily forms protonated or adducted molecules.

Diagram: Mass Spectrometry Workflow

Caption: Generalized workflow for mass spectrometry analysis.

Conclusion: A Multi-faceted Spectroscopic Portrait

The spectroscopic characterization of this compound, through the synergistic application of NMR, FTIR, and Mass Spectrometry, provides a comprehensive and unambiguous structural confirmation. Each technique offers a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, FTIR identifies the key functional groups, and Mass Spectrometry confirms the molecular weight and provides insights into fragmentation pathways. For the researcher, scientist, or drug development professional, a thorough understanding of these techniques and the rationale behind their application is paramount for ensuring the identity, purity, and quality of this vital chemical building block.

References

- BASF. (n.d.). This compound | CAS No.:110-63-4. BASF Product Finder.

-

Wikipedia. (2024). This compound. Retrieved from [Link]

- SWGDrug. (2005). This compound.

-

ResearchGate. (n.d.). ¹H NMR spectra of a) 1,4‐butanediol... Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of this compound: A microwave spectroscopy study. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. labinsights.nl [labinsights.nl]

- 3. NMR 溶剂 [sigmaaldrich.com]

- 4. fda.gov [fda.gov]

- 5. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 6. acdlabs.com [acdlabs.com]

- 7. m.youtube.com [m.youtube.com]

1,4-Butanediol (BDO) in Macromolecular Engineering: A Technical Guide to Polymer Architecture and Synthesis

Executive Summary

This technical guide analyzes the critical utility of 1,4-Butanediol (BDO) as a primary chain extender and monomer in advanced polymer synthesis.[1] While BDO is structurally simple, its primary hydroxyl reactivity and four-carbon spacer provide a unique balance of flexibility and crystallization capability.[1] This guide focuses on three distinct polymer classes: Thermoplastic Polyurethanes (TPU), Polybutylene Terephthalate (PBT), and Polybutylene Succinate (PBS), with a specific lens on synthesis protocols, reaction kinetics, and biomedical relevance for drug delivery systems.[1]

Molecular Architecture & Reactivity Profile

BDO (HO-(CH₂)₄-OH) is a linear glycol.[1] Its utility in polymer chemistry is defined by two factors:

-

Primary Hydroxyl Selectivity: Unlike isomeric diols (e.g., 1,2- or 1,3-butanediol), BDO possesses two primary hydroxyl groups.[1] This results in faster reaction kinetics with isocyanates and carboxylic acids, reducing steric hindrance during polymerization [1].[1]

-

The C4 Spacer Effect: The four-carbon chain allows for specific conformational folding.[1] In polyurethanes, this length is optimal for hydrogen bonding between hard segments, driving phase separation and high-performance mechanical properties.[1]

Thermoplastic Polyurethanes (TPU): Engineering the Hard Segment

In TPU synthesis, BDO acts as the chain extender .[1] It reacts with diisocyanates (e.g., MDI) to form the "hard segment," which provides tensile strength and acts as a physical crosslink within the soft polyol matrix.[1]

Experimental Protocol: One-Shot Solvent-Free Synthesis

Objective: Synthesis of a standard polyester-based TPU elastomer.

Materials:

-

4,4'-Methylene diphenyl diisocyanate (MDI) (Molten, 50°C)

-

Polyester Polyol (Mn ~2000 g/mol ) (Degassed, 80°C)

-

This compound (Dry, <0.05% water content)

Methodology:

-

Stoichiometric Calculation: Calculate the Hard Segment Content (HSC) based on the target Shore hardness.[1] A typical NCO:OH ratio is maintained at 1.02:1 to ensure complete molecular weight build-up [2].[1]

-

Degassing: Heat the polyol and BDO mixture to 80°C in a reaction kettle under vacuum (-0.1 MPa) for 30 minutes to remove moisture. Critical Step: Moisture reacts with MDI to form CO₂ bubbles, compromising structural integrity.

-

Reaction Initiation: Add molten MDI rapidly to the polyol/BDO mixture under high-shear agitation (2000 rpm).

-

Exotherm Monitoring: The reaction is highly exothermic.[1] Monitor temperature rise; a spike to 120–140°C within 60 seconds indicates successful urethane formation.

-

Curing: Pour the viscous prepolymer onto a Teflon-coated tray. Post-cure at 100°C for 24 hours to complete the reaction.[1]

Validation:

-

FTIR Analysis: Disappearance of the NCO peak at 2270 cm⁻¹ confirms reaction completion.[1]

-

DSC: Distinct T_g (soft segment) and T_m (hard segment) peaks confirm microphase separation.

Visualization: TPU Morphology & Phase Separation

The following diagram illustrates how BDO contributes to the "Hard Segment" domains, which act as virtual crosslinks.

Figure 1: Mechanism of TPU formation showing BDO's role in generating crystalline hard segments.

Polybutylene Terephthalate (PBT): Transesterification Kinetics

PBT is a semi-crystalline engineering thermoplastic produced via the polycondensation of BDO and Dimethyl Terephthalate (DMT) or Terephthalic Acid (PTA).[1][2]

Technical Data: PBT vs. PET

BDO confers PBT with a faster crystallization rate compared to Ethylene Glycol (in PET), making it superior for injection molding (shorter cycle times).[1]

| Property | PBT (BDO-based) | PET (Ethylene Glycol-based) | Mechanism |

| Crystallization Rate | Fast | Slow | C4 chain flexibility allows rapid folding into crystal lattice.[1] |

| Melting Point (Tm) | ~223°C | ~260°C | Longer aliphatic chain reduces lattice energy density. |

| Processing Temp | 240–260°C | 270–290°C | Lower Tm allows lower energy processing. |

Synthesis Workflow

The synthesis occurs in two stages to drive the equilibrium forward by removing byproducts (Methanol or Water) [3].[1][2]

Figure 2: Two-stage synthesis of PBT.[1] Efficient removal of BDO in Stage 2 is critical for MW buildup.

The PTMEG Pathway: BDO as a Precursor

While BDO is a monomer, it is also the feedstock for Tetrahydrofuran (THF) , which is ring-opened to form Polytetramethylene Ether Glycol (PTMEG) .[1] PTMEG is the premium soft segment for high-performance TPUs and Spandex.[1]

-

Reaction: Acid-catalyzed dehydration of BDO

THF -

Significance: PTMEG soft segments provide superior hydrolytic stability and low-temperature flexibility compared to polyester polyols.

Biomedical Applications: PBS & Drug Delivery

For drug development professionals, the relevance of BDO lies in Polybutylene Succinate (PBS) and its copolymers.[1] PBS is a biodegradable aliphatic polyester synthesized from BDO and Succinic Acid.[1]

Drug Delivery Systems (Microspheres)

PBS is increasingly used as a matrix for controlled drug release due to its biocompatibility and tunable degradation rate [5].[1]

-